molecular formula C8H6BrN3O2 B13900347 Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate

Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate

Cat. No.: B13900347
M. Wt: 256.06 g/mol
InChI Key: JDFLOMMKLALUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl ester group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-3-nitropyridine with hydrazine hydrate to form the pyrazole ring, followed by esterification with methanol to introduce the methyl ester group . The reaction conditions often require the use of a catalyst, such as acetic acid, and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-7-carboxylate
  • Methyl 5-fluoro-1H-pyrazolo[4,3-B]pyridine-7-carboxylate
  • Methyl 5-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate

Uniqueness

Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct from its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-6(9)11-5-3-10-12-7(4)5/h2-3H,1H3,(H,10,12)

InChI Key

JDFLOMMKLALUEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1NN=C2)Br

Origin of Product

United States

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